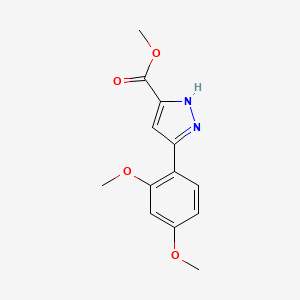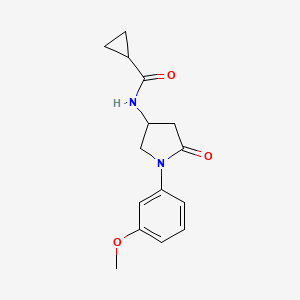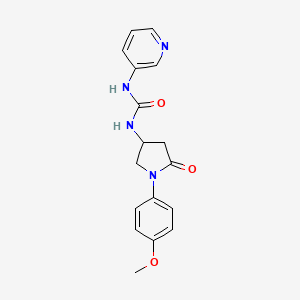
methyl 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 2,4-dimethoxyphenyl group suggests the presence of a phenyl ring with methoxy (OCH3) substituents at the 2nd and 4th positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3,4-dimethoxyphenethylamine have been synthesized from precursors like vanillin . Protodeboronation of alkyl boronic esters has also been reported for related compounds .Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties
A study by Şenol et al. (2020) detailed the synthesis of new pyrazoline derivatives, including methyl 3-(2,3-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate and its isomer. These compounds were analyzed for their absorption and fluorescence properties, revealing solvent effects on their photophysical characteristics. The results indicated that solvent polarity significantly affects the photophysical properties of these molecules, exhibiting positive solvatochromism behavior with increased solvent polarity (Şenol, Bayrak, Menzek, Onganer, & Yaka, 2020).
Structural and Spectral Investigations
Viveka et al. (2016) conducted combined experimental and theoretical studies on biologically important pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. The research included characterization by NMR, FT-IR spectroscopy, and X-ray diffraction, alongside theoretical studies using density functional theory (DFT). These investigations provided insights into the molecular structure and electronic properties of the compound (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Catalysis and Chemical Reactions
The synthesis of tetrasubstituted thiophenes via a [3 + 2] annulation strategy was reported by Sahu et al. (2015), showcasing a method for generating complex molecules through the reaction of pyrazole derivatives. This study highlights the versatility of pyrazole compounds in facilitating novel chemical transformations and synthesizing new chemical entities with potential applications in various fields (Sahu, Gupta, Singh, Yadav, Panwar, Kumar, Ram, Kumar, & Pratap, 2015).
Coordination Polymers and Material Science
Roy et al. (2018) explored the use of a pyrazole-based unsymmetrical ligand for generating multifunctional materials, including a coordination polymer with cobalt(II) ions. This material exhibited single-ion magnetic (SIM) behavior and showed potential for selective dye degradation. The study demonstrates the application of pyrazole derivatives in creating materials with unique magnetic and environmental remediation properties (Roy, Adhikary, Mondal, & Mondal, 2018).
Mecanismo De Acción
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling reactions, the process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound may be involved in the sm cross-coupling reaction, which is a key biochemical pathway in the synthesis of various organic compounds .
Result of Action
The compound may play a role in the formation of carbon–carbon bonds in the sm cross-coupling reaction , which is crucial in the synthesis of various organic compounds.
Action Environment
The sm cross-coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Methyl 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, the compound interacts with proteins involved in oxidative stress responses, potentially modulating the activity of antioxidant enzymes such as superoxide dismutase and catalase .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound can enhance cholinergic signaling by inhibiting acetylcholinesterase, leading to improved cognitive functions . In cancer cells, it has been observed to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, the compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels . This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme. Additionally, the compound can activate or inhibit other enzymes involved in oxidative stress responses, thereby modulating the cellular redox state . Changes in gene expression are mediated through the compound’s interaction with transcription factors and signaling molecules, leading to altered transcriptional activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound has been shown to result in sustained inhibition of acetylcholinesterase activity and prolonged effects on cellular signaling pathways . In in vitro studies, the compound maintains its biological activity for extended periods, making it suitable for long-term experiments .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits beneficial effects such as enhanced cognitive function and reduced oxidative stress . At higher doses, it can cause toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become prominent . Careful dosage optimization is crucial to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and overall cellular metabolism . The compound’s metabolism can also affect its pharmacokinetics and bioavailability, impacting its therapeutic efficacy and safety profile .
Propiedades
IUPAC Name |
methyl 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-17-8-4-5-9(12(6-8)18-2)10-7-11(15-14-10)13(16)19-3/h4-7H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSCYYALMPNHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(3-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2743240.png)

![2-(2-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2743243.png)


![3,6-dichloro-N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2743248.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2743250.png)